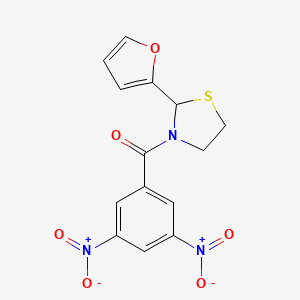

(3,5-Dinitrophenyl)(2-(furan-2-yl)thiazolidin-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .

Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, a new family of 5-benzylidene-2-(furan-2-yl)-3-(4H-1,2,4-triazol-4-yl)thiazolidin-4-ones was synthesized . The target compounds were obtained using a three-step process .

Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The presence of sulfur enhances their pharmacological properties .

Chemical Reactions Analysis

The synthesis of thiazolidine derivatives often involves reactions with various agents, and the yield, purity, selectivity, and pharmacokinetic activity of the resulting compounds can vary .

科学的研究の応用

Synthetic Methodologies and Chemical Applications

In(OTf)3-catalyzed Synthesis : Furan-2-yl(phenyl)methanol derivatives undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3, affording 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives respectively. This method is noted for its good yields, high selectivity, low catalyst loading, and faster reaction times, suggesting potential for the synthesis of structurally related compounds (Reddy et al., 2012).

Microwave Assisted Synthesis : Novel pyrazoline derivatives, including furan-2-yl(phenyl)methanone analogs, have been synthesized using microwave irradiation, demonstrating higher yields, environmental friendliness, and shorter reaction times compared to conventional methods. These compounds were screened for anti-inflammatory and antibacterial activities, indicating potential medicinal applications (Ravula et al., 2016).

Biological Activities and Potential Applications

Anticancer Activity : Thiazolidinone derivatives containing the furan moiety have shown moderate to strong antiproliferative activity against human leukemia cell lines. The electron-donating groups on the thiazolidinone moiety significantly contribute to their anticancer properties, highlighting the importance of the furan-2-yl and dinitrophenyl groups in drug design (Chandrappa et al., 2009).

Antioxidant Activity : Compounds with thiazole and furan moieties have been investigated for their antioxidant activity. Urea, thiourea, and selenourea derivatives of these compounds demonstrated potent activity, with selenourea functionalities along with halogen groups exhibiting strong effects. This suggests potential for these compounds in oxidative stress-related applications (Reddy et al., 2015).

Protein Tyrosine Kinase Inhibitory Activity : Furan-2-yl(phenyl)methanone derivatives have been synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity. Several derivatives showed promising activity, comparable or superior to genistein, the positive reference compound. This highlights their potential in the development of new therapeutic agents targeting protein tyrosine kinases (Zheng et al., 2011).

将来の方向性

作用機序

Target of Action

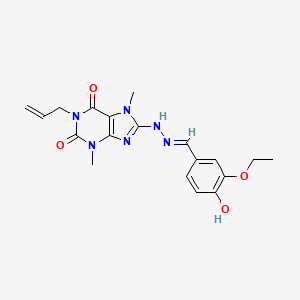

The compound contains a furan and a thiazolidine moiety. Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . .

Mode of Action

Furan-containing compounds and thiazolidine derivatives have been found to exhibit various biological activities .

Biochemical Pathways

Compounds containing furan and thiazolidine moieties have been found to exhibit various biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Furan-containing compounds and thiazolidine derivatives have been found to exhibit various biological activities, suggesting they may have multiple effects at the molecular and cellular level .

特性

IUPAC Name |

(3,5-dinitrophenyl)-[2-(furan-2-yl)-1,3-thiazolidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O6S/c18-13(15-3-5-24-14(15)12-2-1-4-23-12)9-6-10(16(19)20)8-11(7-9)17(21)22/h1-2,4,6-8,14H,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQNMSQQMKJGHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-4-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]oxypyridine](/img/structure/B2968861.png)

![4-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2968862.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2968866.png)

![(5E)-3-(2-chlorophenyl)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2968867.png)

![2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid](/img/structure/B2968871.png)

![3-tert-butyl-1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]urea](/img/structure/B2968874.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2968876.png)

![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2968881.png)